molecular formula C21H18F3N5 B4613966 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4613966
M. Wt: 397.4 g/mol
InChI Key: NLBGTKLBMVVCLO-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C21H18F3N5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.15143008 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Tris-Cyclometalated Iridium(III) Complexes

    Research has delved into synthesizing and characterizing facial and meridional tris-cyclometalated Ir(III) complexes, involving 1-(4-trifluoromethylphenyl)pyrazolyl (tfmppz) as a ligand. These complexes exhibit distinct photophysical and electrochemical properties, relevant for potential applications in optoelectronics and photovoltaics (Tamayo et al., 2003).

  • Formation of 3-Aryl-5-Cyanopyrazolo[3,4-B]Pyridines

    The formation and structural analysis of various pyrazolo[3,4-b]pyridines derivatives have been explored. These compounds present potential for developing novel materials with specific structural and electronic properties (Quiroga et al., 1999).

  • Regioselective Synthesis of Fused Heterocycles

    A study focuses on the regioselective synthesis of various fused heterocycles, incorporating phenylsulfonyl moiety. The synthesis methods and the theoretical basis behind the regioselectivity provide insights into the structural formation of complex heterocyclic compounds (Salem et al., 2015).

Biological and Medicinal Applications

  • Synthesis of Novel Heterocycles

    The compound 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been used for synthesizing novel heterocycles of pharmaceutical interest, indicating potential applications in drug development and medicinal chemistry (Metwally et al., 2008).

  • Development of Polyheterocyclic Ring Systems

    The synthesis of new polyheterocyclic ring systems derived from a related compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, has been studied, showcasing potential pharmaceutical applications and biological activities (Abdel‐Latif et al., 2019).

  • Anticancer and Anti-5-Lipoxygenase Agents

    A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized, showing potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2016).

  • Inhibitory Activity on Mammalian Topoisomerase II

    Derivatives of a related compound, 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, show inhibitory activity on mammalian topoisomerase II, suggesting potential applications in cancer therapy (Wentland et al., 1993).

Chemical Properties and Reactions

  • Electron Transfer Reaction of Pyrazoles

    The photoinduced electron transfer reaction of 3,3-Dimethyl-3H-pyrazoles, including the formation of solvent adducts, has been studied, which is significant for understanding the photochemical properties of related compounds (Miyagawa et al., 1997).

  • Molecular Reporters with Electron Transfer

    Research on 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines, functionalized with heterocyclic acceptors, has shown potential for developing simple and efficient molecular reporters, combining electron transfer and charge transfer (Rurack & Bricks, 2001).

  • Multicomponent Synthesis of Pyridine-Pyrimidines

    An efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones has been reported, showcasing a novel approach in the synthesis of pyridine derivatives with potential applications in various chemical fields (Rahmani et al., 2018).

  • Antioxidant, Antitumor, and Antimicrobial Activities

    Synthesis and study of pyrazolopyridine derivatives have shown significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential use in therapeutic applications and as bioactive agents (El‐Borai et al., 2013).

Properties

IUPAC Name

3-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5/c1-12-15(11-25-28(12)2)17-10-16(21(22,23)24)18-19(13-8-9-13)27-29(20(18)26-17)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBGTKLBMVVCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
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3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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